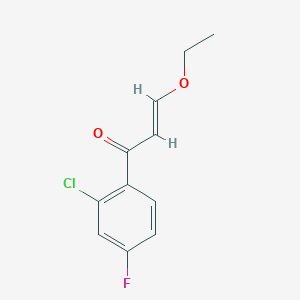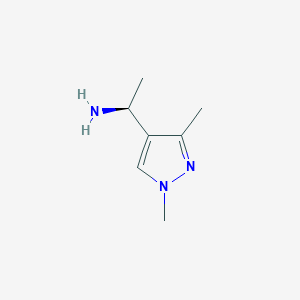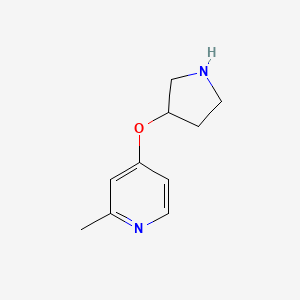
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-yloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 2-methylpyridine with a pyrrolidine derivative under specific conditions. One common method involves the use of a continuous flow setup, where the starting materials are passed through a column packed with a catalyst such as Raney nickel. The reaction is carried out in a low boiling point alcohol like 1-propanol at high temperatures, resulting in the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold for designing biologically active compounds.
Industry: The compound finds applications in the production of fine chemicals, polymers, and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to proteins and enzymes, influencing their activity. The non-planarity of the ring allows for greater three-dimensional coverage, enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine: Similar in structure but with different substitution patterns.
2-Methyl-4-(pyrrolidin-2-yloxy)pyridine: Another isomer with the pyrrolidine ring attached at a different position.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidin-3-yloxy groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methyl-4-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3 |
Clé InChI |
DDRHAMAQOQAXLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


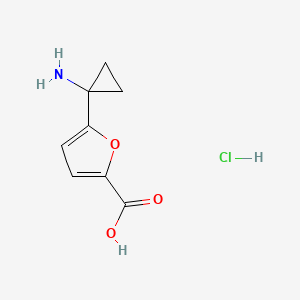


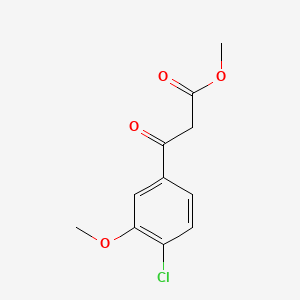
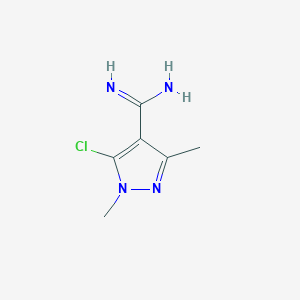
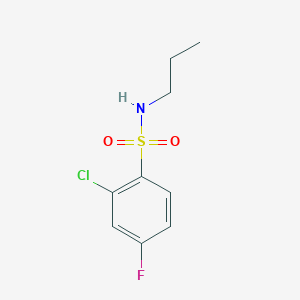
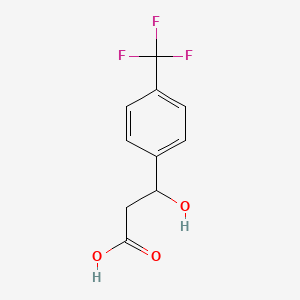
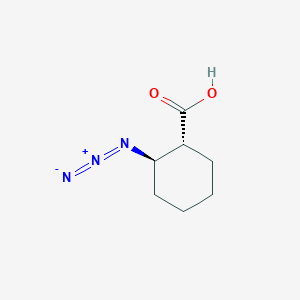
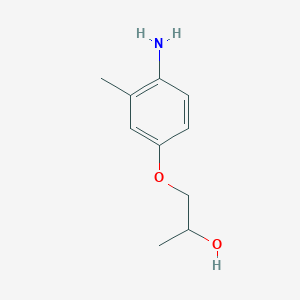
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
